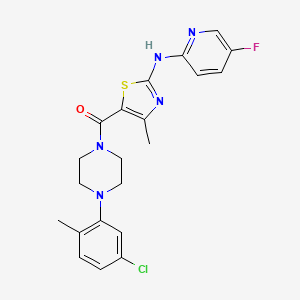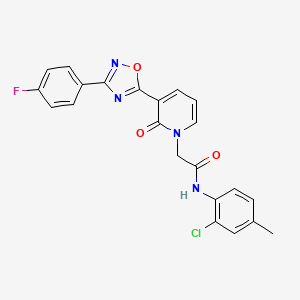![molecular formula C20H17F3N2O3 B3404774 methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251572-87-8](/img/structure/B3404774.png)
methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Übersicht
Beschreibung
Methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-(trifluoromethyl)benzylamine.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the benzodiazepine core.
Esterification: The final step involves the esterification of the benzodiazepine core with methyl acetate under acidic conditions to yield the target compound.
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Biological Studies: The compound is studied for its interactions with various biological targets, including GABA receptors, to understand its mechanism of action.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of other pharmacologically active benzodiazepines.
Chemical Biology: Researchers use the compound to study the effects of trifluoromethylation on the biological activity and metabolic stability of benzodiazepines.
Wirkmechanismus
The mechanism of action of methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability. This results in its anxiolytic, sedative, and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and alprazolam. While these compounds share a similar core structure, the presence of the trifluoromethyl group in the target compound imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for further research and development in medicinal chemistry.
Similar compounds include:
- Diazepam
- Lorazepam
- Alprazolam
- Clonazepam
These compounds differ in their pharmacokinetic profiles, receptor binding affinities, and therapeutic applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
methyl 2-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-28-19(27)11-15-10-18(26)25(17-8-3-2-7-16(17)24-15)12-13-5-4-6-14(9-13)20(21,22)23/h2-10,24H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDPZHZIJKMFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3404691.png)
![N-(5-chloro-2-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B3404694.png)
![N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3404696.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
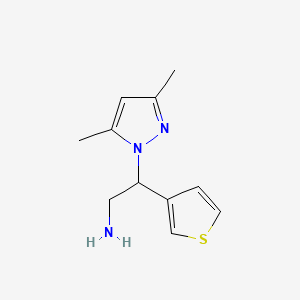
![1-(3-bromophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3404712.png)
![N-(5-chloro-2-methoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B3404718.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404726.png)
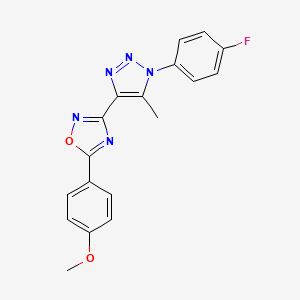
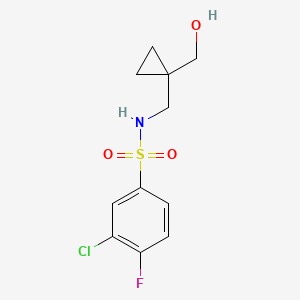
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B3404754.png)
